molecular formula C20H20Cl4N2O B2859796 1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride CAS No. 1052544-57-6

1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride

Cat. No.: B2859796
CAS No.: 1052544-57-6
M. Wt: 446.19
InChI Key: JOZDNEHTYKOWKP-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride is a synthetic organic compound that features a combination of chlorinated phenyl groups, a pyridine moiety, and an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Ethanolamine Backbone: This can be achieved by reacting 4-chlorobenzaldehyde with pyridine-2-methanamine under reductive amination conditions.

    Chlorination: The resulting intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol
  • 1,1-Bis(4-chlorophenyl)-2-{[(pyridin-3-yl)methyl]amino}ethan-1-ol
  • 1,1-Bis(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}ethan-1-ol

Uniqueness

1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyridine moiety and the dihydrochloride salt form may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(pyridin-2-ylmethylamino)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O.2ClH/c21-17-8-4-15(5-9-17)20(25,16-6-10-18(22)11-7-16)14-23-13-19-3-1-2-12-24-19;;/h1-12,23,25H,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZDNEHTYKOWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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